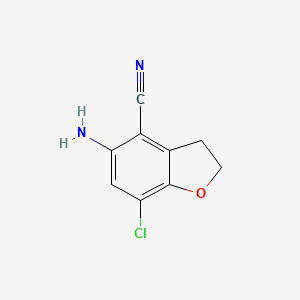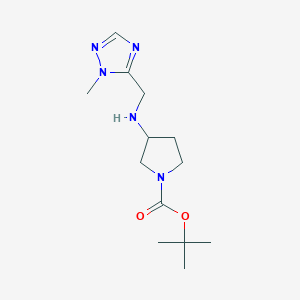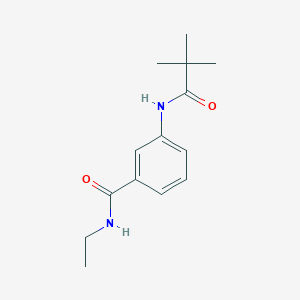![molecular formula C12H16FNO B14895256 N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
N-[1-(3-fluorophenyl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-(3-Fluorophenyl)ethyl)butyramide: is an organic compound with the molecular formula C12H16FNO It is characterized by the presence of a fluorophenyl group attached to an ethyl chain, which is further connected to a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Fluorophenyl)ethyl)butyramide typically involves the reaction of 3-fluoroacetophenone with butyric acid or its derivatives under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods: In an industrial setting, the production of n-(1-(3-Fluorophenyl)ethyl)butyramide may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of automated reactors and advanced purification techniques to meet the required standards for commercial use .
Chemical Reactions Analysis
Types of Reactions: n-(1-(3-Fluorophenyl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
n-(1-(3-Fluorophenyl)ethyl)butyramide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific medical conditions.
Mechanism of Action
The mechanism of action of n-(1-(3-Fluorophenyl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application being studied .
Comparison with Similar Compounds
- n-(1-(4-Fluorophenyl)ethyl)butyramide
- n-(1-(2-Fluorophenyl)ethyl)butyramide
- n-(1-(3-Chlorophenyl)ethyl)butyramide
Comparison: Compared to its analogs, n-(1-(3-Fluorophenyl)ethyl)butyramide may exhibit unique properties due to the position of the fluorine atom on the phenyl ring. This can influence its reactivity, biological activity, and overall effectiveness in various applications. The presence of the fluorine atom in the meta position can lead to different electronic and steric effects compared to the ortho or para positions .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-[1-(3-fluorophenyl)ethyl]butanamide |
InChI |
InChI=1S/C12H16FNO/c1-3-5-12(15)14-9(2)10-6-4-7-11(13)8-10/h4,6-9H,3,5H2,1-2H3,(H,14,15) |
InChI Key |
LTEXQGXVNNXSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C)C1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)






![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)


![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
